molecular formula C11H12FNO2 B2782292 Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 1949793-11-6

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No. B2782292
M. Wt: 209.22
InChI Key: GVOOQTXMCOWTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. This molecule is a member of the tetrahydroisoquinoline family, which is known to exhibit a wide range of biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves the reaction of 5-fluoro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base to form the desired product.

Starting Materials
5-fluoro-1,2,3,4-tetrahydroisoquinoline, Methyl chloroformate, Base (such as triethylamine or potassium carbonate)

Reaction
Step 1: Dissolve 5-fluoro-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (such as dichloromethane or ethanol)., Step 2: Add the base to the reaction mixture and stir for a few minutes., Step 3: Slowly add methyl chloroformate to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux conditions., Step 5: After completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (such as ethyl acetate or dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization to obtain the desired compound, Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate.

Mechanism Of Action

The mechanism of action of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, antifungal, and antibacterial activities, this compound has been reported to possess antioxidant and anti-inflammatory properties. It has also been shown to modulate the immune system by increasing the production of certain cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is its broad-spectrum activity against various cancer cell lines and microbial pathogens. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate. One of the most promising areas of investigation is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate and to identify potential molecular targets. Finally, the development of new synthetic methods for this compound may increase its availability and facilitate its use in future research.

Scientific Research Applications

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been reported to possess antifungal and antibacterial properties, indicating its potential use as a broad-spectrum antimicrobial agent.

properties

IUPAC Name

methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-3,13H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOQTXMCOWTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCC2=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

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